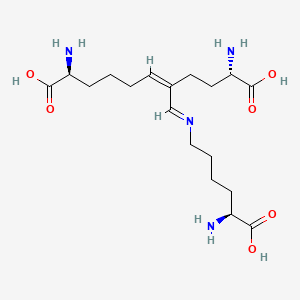
Dehydromerodesmosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydromerodesmosine is a complex organic compound with a unique structure that includes multiple amino and carboxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydromerodesmosine involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the amino and carboxyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include protecting groups for the amino acids, coupling agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Dehydromerodesmosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino and carboxyl groups can participate in substitution reactions, resulting in the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Dehydromerodesmosine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of Dehydromerodesmosine involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-5-oxohex-2-enedioic acid: An oxo dicarboxylic acid with similar structural features.
cis-5-Decenedioic acid: A medium-chain fatty acid with a similar backbone structure.
Uniqueness
Dehydromerodesmosine is unique due to its specific arrangement of amino and carboxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
51299-87-7 |
|---|---|
Fórmula molecular |
C18H32N4O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid |
InChI |
InChI=1S/C18H32N4O6/c19-13(16(23)24)6-2-1-5-12(8-9-15(21)18(27)28)11-22-10-4-3-7-14(20)17(25)26/h5,11,13-15H,1-4,6-10,19-21H2,(H,23,24)(H,25,26)(H,27,28)/b12-5-,22-11?/t13-,14-,15-/m0/s1 |
Clave InChI |
RAKJCJBMSAWCNW-VHWCMFIKSA-N |
SMILES isomérico |
C(CCN=C/C(=C\CCC[C@@H](C(=O)O)N)/CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |
SMILES |
C(CCN=CC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N |
SMILES canónico |
C(CCN=CC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N |
Sinónimos |
5-Undecenedioic acid, 2,10-diamino-5-(((5-amino-5-carboxypentyl)imino)methyl)-, (2S-(2S*,5(S*),10S*))- dehydromerodesmosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


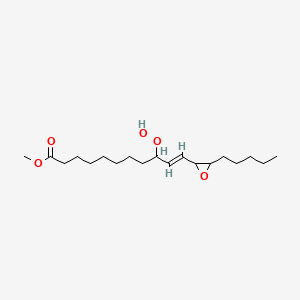

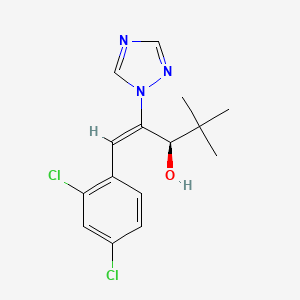
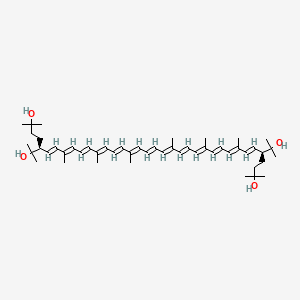
![(E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B1237280.png)
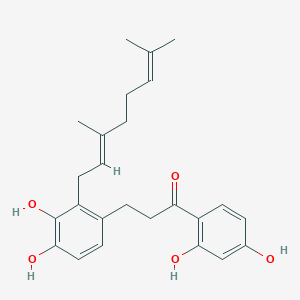

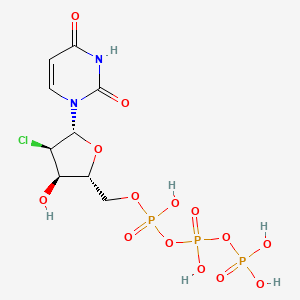
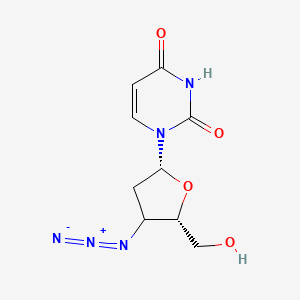
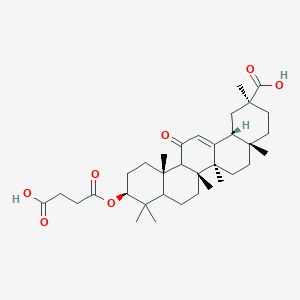
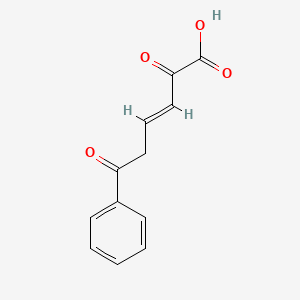

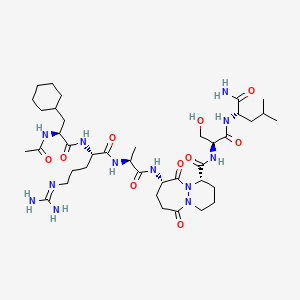
![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B1237297.png)
